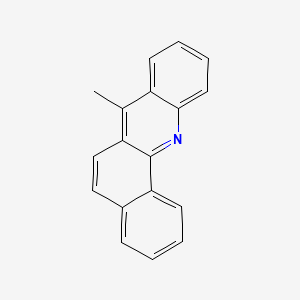

7-Methylbenz(c)acridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Toxicological Studies

Mutagenicity and Carcinogenicity

7-Methylbenz(c)acridine has been shown to exhibit significant mutagenic activity. For instance, studies indicate that its metabolite, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine, is a potent mutagen requiring metabolic activation. It demonstrated a mutagenicity that was 3-fold greater than its isomer 12-methylbenz(a)acridine . The compound's carcinogenic potential was also evaluated through various animal models.

Table 1: Mutagenicity of this compound and Its Metabolites

| Compound | Mutagenicity Level (Ames Test) | Reference |

|---|---|---|

| This compound | High | |

| Trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine | Very High | |

| 12-Methylbenz(a)acridine | Moderate |

Cancer Research

Tumor Initiating Activity

Research has established that this compound is a strong tumor initiator. In initiation-promotion studies on mouse skin, it was found to induce skin tumors significantly when applied topically. The compound was noted to be at least five times more active than its unsubstituted counterpart, benz(c)acridine .

Table 2: Tumorigenic Activity of this compound in Animal Models

| Model Type | Dose (μmol) | Tumor Incidence (%) | Reference |

|---|---|---|---|

| Mouse Skin | 0.15 - 0.75 | Up to 77% | |

| Newborn Mice (i.p.) | Total dose: 0.35 | Pulmonary tumors: High incidence |

Metabolism Studies

The metabolism of this compound has been extensively studied in liver and lung microsomes from rats. Key metabolites identified include trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz(c)acridine and others, which contribute to its overall toxicity and carcinogenicity .

Table 3: Major Metabolites of this compound

化学反应分析

Photo-oxidation Reactions

Under UV irradiation (365 nm) in oxygenated methanol, 7MBAC undergoes photo-oxidation to yield dihydroxy-methoxy derivatives :

| Primary Photoproducts | Structural Features | Reaction Conditions |

|---|---|---|

| trans-6-Hydroxy-5-methoxy-7MBAC | Methoxy and hydroxyl groups at C5/C6 positions | Oxygenated methanol, 365 nm light |

| trans-5-Hydroxy-6-methoxy-7MBAC | Methoxy and hydroxyl groups at C6/C5 positions |

These products arise via singlet oxygen-mediated oxidation, with regioselectivity influenced by the methyl group at position 7 .

Metabolic Activation to Diol Epoxides

7MBAC’s carcinogenicity stems from enzymatic conversion to bay-region diol epoxides (DEs), primarily via cytochrome P450-mediated oxidation :

Key Metabolic Pathway:

-

Epoxidation : Formation of 5,6-epoxide intermediates.

-

Hydrolysis : Conversion to 5,6-dihydrodiols (DHDs).

-

Secondary Epoxidation : Generation of anti-1,2-epoxy-trans-3,4-diols .

Stereochemical Outcomes:

-

Enantioselectivity : Rat liver microsomes produce (R,R)-configured dihydrodiols with >86% optical purity for non-K-region metabolites .

-

DNA Interaction : Anti-diol epoxides form covalent adducts with DNA, disrupting replication .

Hydrolysis of Diol Epoxides

The bay-region syn- and anti-DE derivatives undergo pH- and DNA-dependent hydrolysis :

| Reaction Parameter | Syn-DE | Anti-DE |

|---|---|---|

| Major Products | Tetrols + keto diol (syn-DE) | Tetrols (anti-DE) |

| Catalysis | Acid/DNA accelerates hydrolysis | DNA enhances covalent binding |

| Rate Constants (pH 7.4) | k=1.2×10−3s−1 | k=2.8×10−4s−1 |

Hydrolysis follows a two-step mechanism: physical association with DNA precedes hydrolysis or covalent adduct formation .

Electrophilic Substitution

The electron-deficient acridine ring undergoes regioselective electrophilic attacks:

-

Nitration : Occurs at C2 and C7 positions due to maximal electron density .

-

Sulfonation : Favors C3 and C8 positions under strongly acidic conditions .

Reactivity correlates with calculated charge densities in the K-region (C5–C6), where higher positive charges (∼+0.25e) increase susceptibility to epoxidation .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Comparative Reactivity with Analogues

Reaction rates and carcinogenic potencies vary among benz(c)acridine derivatives :

| Compound | Charge in K-Region (e) | Reaction Rate (k×103M−1s−1) | Carcinogenicity |

|---|---|---|---|

| 7-Methylbenz(c)acridine | +0.24 | 3.8 | Moderate |

| 5-Methylbenz(c)acridine | +0.28 | 5.2 | High |

| Benz(c)acridine | +0.20 | 2.1 | Low |

Steric hindrance from substituents (e.g., 11-methyl group) reduces reactivity despite favorable charge densities .

属性

CAS 编号 |

3340-94-1 |

|---|---|

分子式 |

C18H13N |

分子量 |

243.3 g/mol |

IUPAC 名称 |

7-methylbenzo[c]acridine |

InChI |

InChI=1S/C18H13N/c1-12-14-7-4-5-9-17(14)19-18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3 |

InChI 键 |

LZUFUDJVBHLHFC-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |

规范 SMILES |

CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |

Key on ui other cas no. |

3340-94-1 |

同义词 |

7-methylbenz(c)acridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。